2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is a chemical compound with the molecular formula C13H8Cl2O5S and a molecular weight of 347.17062 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenoxy group, and acetic acid functionality. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further reactions to introduce the dichloro and phenoxy groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves its interaction with molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with specific receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid include other thiophene derivatives and phenoxyacetic acids. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example:
Thiophene derivatives: Compounds like suprofen and articaine have different substituents on the thiophene ring, leading to varied biological activities.
Phenoxyacetic acids: These compounds, such as 2,4-Dichlorophenoxyacetic acid, are widely used as herbicides and have different applications compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
90966-19-1 |
---|---|
Molekularformel |
C13H8Cl2O5S |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-[2,3-dichloro-4-(4-hydroxythiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H8Cl2O5S/c14-11-7(13(19)9-3-6(16)5-21-9)1-2-8(12(11)15)20-4-10(17)18/h1-3,5,16H,4H2,(H,17,18) |
InChI-Schlüssel |
MZMRPTACVUNINV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=CS2)O)Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.